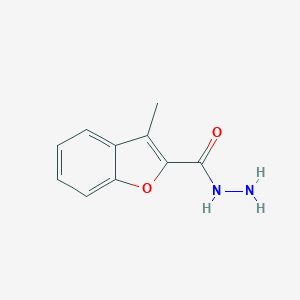
3-Methyl-1-benzofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-benzofuran-2-carbohydrazide is a molecule that has been shown to inhibit the growth of bacteria by binding to their DNA . It is an analog of pyrazole and has been shown to have antimycobacterial activity against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide involves several steps. The key intermediate 3-(morpholinomethyl)benzofuran-2-carbohydrazide is synthesized using NBS/carbon tetrachloride/dibenzoyl peroxide under reflux for 16 hours, followed by reaction with Morpholine/Acetonitrile/K2CO3/KI under reflux for 8 hours, and finally reaction with NH2NH2.H2O in isopropyl alcohol under reflux for 2 hours .
Molecular Structure Analysis
In the asymmetric unit of the title benzofuran derivative, C10H10N2O2, there are three crystallographically independent molecules, which are slightly twisted; the dihedral angle between the benzofuran ring system and the plane of the carbohydrazide unit is slightly twisted .
Scientific Research Applications
1. Antimicrobial Agents
- Application : Benzofuran derivatives, including 3-Methyl-1-benzofuran-2-carbohydrazide, are found to be suitable structures for developing antimicrobial agents. They have been used against a few deadly microbes .
- Methods : The compounds are synthesized and their bioavailability is improved to allow for once-daily dosing .
- Results : Benzofuran and its derivatives have shown promising results as efficient antimicrobial candidates .
2. Anticancer Agents
- Application : Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties .
- Methods : The chemical structure of these compounds is evaluated to guide future medicinal chemists in designing new drugs for cancer therapy .
- Results : Evaluating the chemical structure of these compounds might give excellent results in in vivo/in vitro applications .
3. Antituberculosis Drugs
- Application : 3-Methyl-1-benzofuran-2-carbohydrazide is most active against certain biomarkers and have the features to prove themselves as antituberculosis drugs .
- Methods : The receptor-ligand interaction studies are conducted .
- Results : The compound is found to be most active against certain biomarkers .
4. Antifungal Agents
- Application : Benzofuran derivatives have been reported to possess antifungal properties .
- Methods : The compounds are synthesized and their bioavailability is improved .
- Results : Benzofuran and its derivatives have shown promising results as efficient antifungal candidates .
5. Anti-inflammatory Agents
- Application : Benzofuran derivatives have been reported to possess anti-inflammatory properties .
- Methods : The compounds are synthesized and their bioavailability is improved .
- Results : Benzofuran and its derivatives have shown promising results as efficient anti-inflammatory candidates .
6. Non-nucleoside HIV-1 Reverse Transcriptase Inhibitor
- Application : Benzofuran derivatives have been reported to possess properties as a non-nucleoside HIV-1 reverse transcriptase inhibitor .
- Methods : The compounds are synthesized and their bioavailability is improved .
- Results : Benzofuran and its derivatives have shown promising results as efficient HIV-1 reverse transcriptase inhibitors .
7. Anticonvulsant
- Application : Benzofuran derivatives have been reported to possess anticonvulsant properties .
- Methods : The compounds are synthesized and their bioavailability is improved .
- Results : Benzofuran and its derivatives have shown promising results as efficient anticonvulsant candidates .
8. Antioxidant
- Application : Benzofuran derivatives have been reported to possess antioxidant properties .
- Methods : The compounds are synthesized and their bioavailability is improved .
- Results : Benzofuran and its derivatives have shown promising results as efficient antioxidant candidates .
9. Analgesic
- Application : Benzofuran derivatives have been reported to possess analgesic properties .
- Methods : The compounds are synthesized and their bioavailability is improved .
- Results : Benzofuran and its derivatives have shown promising results as efficient analgesic candidates .
10. Antiparasitic
- Application : Benzofuran derivatives have been reported to possess antiparasitic properties .
- Methods : The compounds are synthesized and their bioavailability is improved .
- Results : Benzofuran and its derivatives have shown promising results as efficient antiparasitic candidates .
11. Antihyperlipidemic
Future Directions
properties
IUPAC Name |
3-methyl-1-benzofuran-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-7-4-2-3-5-8(7)14-9(6)10(13)12-11/h2-5H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUIRFLZLMGGLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365807 |
Source


|
| Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-benzofuran-2-carbohydrazide | |
CAS RN |
53524-81-5 |
Source


|
| Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

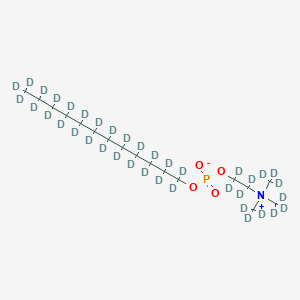
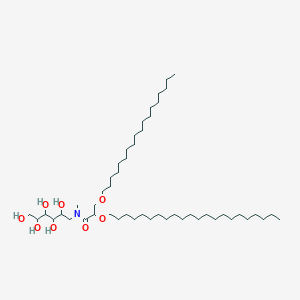
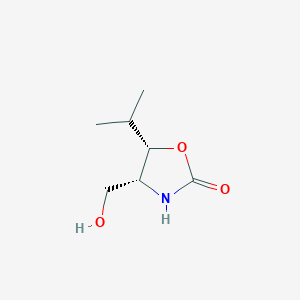
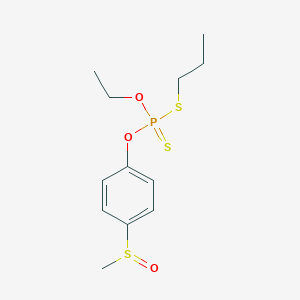
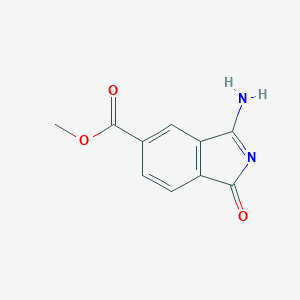
![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)
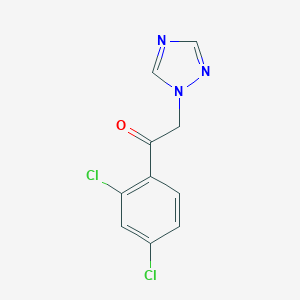
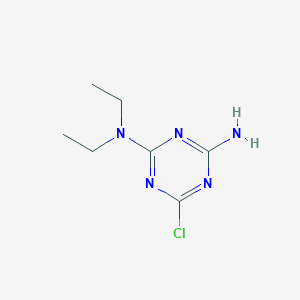
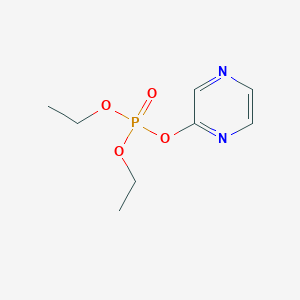
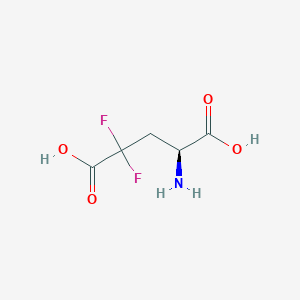
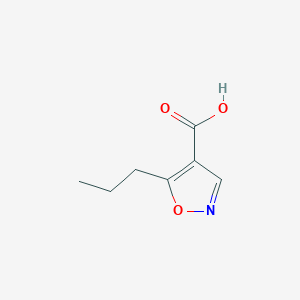
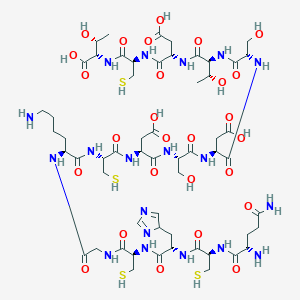
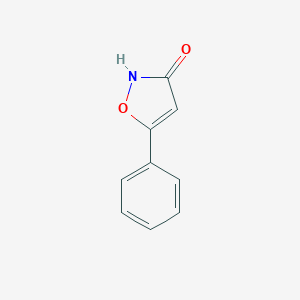
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)